molecular formula C10H16O5 B030265 Diethyl ethoxymethylenemalonate CAS No. 87-13-8

Diethyl ethoxymethylenemalonate

Cat. No.: B030265
CAS No.: 87-13-8
M. Wt: 216.23 g/mol
InChI Key: LTMHNWPUDSTBKD-UHFFFAOYSA-N
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Description

Diethyl ethoxymethylenemalonate is a versatile chemical compound with the molecular formula C₂H₅OCH=C(COOC₂H₅)₂. It appears as a colorless liquid with a characteristic odor and has a boiling point of 279-281°C . This compound is extensively used in organic synthesis, particularly in the formation of heterocyclic systems. One of its primary applications is in the Gould-Jacobs reaction, which is pivotal in the synthesis of quinolines .

Mechanism of Action

Target of Action

Diethyl ethoxymethylenemalonate (DEEMM) is a versatile organic compound that serves as a precursor in the synthesis of various chemical structures . The primary targets of DEEMM are the molecules it reacts with to form new compounds. These targets can vary widely depending on the specific reaction conditions and the desired end product.

Mode of Action

DEEMM interacts with its targets through chemical reactions, typically involving the formation of new bonds and the breaking of old ones . The exact nature of these interactions depends on the specific reaction conditions and the other reactants involved. In many cases, DEEMM acts as a building block, contributing part of its structure to the final product.

Biochemical Pathways

DEEMM is used in the synthesis of a variety of compounds, including pyrimidinones, thiazolopyrimidines, thiazolopyrimidinones, triazolo pyrimidines, pyrimido benzothiazoles, and ethyl 3-amino-5-oxoisoxazolidine-4-carboxylate derivatives . Each of these compounds can be involved in different biochemical pathways, depending on their specific structures and properties.

Result of Action

The primary result of DEEMM’s action is the formation of new chemical compounds . These compounds can have a wide range of molecular and cellular effects, depending on their specific structures and properties. For example, some of the compounds synthesized using DEEMM may have therapeutic effects and could be used as pharmaceuticals.

Properties

IUPAC Name

diethyl 2-(ethoxymethylidene)propanedioate
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InChI

InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LTMHNWPUDSTBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
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DSSTOX Substance ID

DTXSID5052591
Record name Diethyl ethoxymethylenemalonate
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Molecular Weight

216.23 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Diethyl ethoxymethylenemalonate
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CAS No.

87-13-8
Record name Diethyl (ethoxymethylene)malonate
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Record name Diethyl (ethoxymethylene)malonate
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Record name Propanedioic acid, 2-(ethoxymethylene)-, 1,3-diethyl ester
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Record name Diethyl ethoxymethylenemalonate
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Record name Diethyl ethoxymethylenemalonate
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Record name DIETHYL (ETHOXYMETHYLENE)MALONATE
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Synthesis routes and methods I

Procedure details

A mixture of diethyl malonate (160 g., 1.0 mole), ethyl ortho-formate (148 g., 1.0 mole), acetic anhydride solvent (204 g., 2 moles) and anhydrous zinc chloride catalyst (0.5 g) was heated in an oil bath for 6.5 hr (temperature of contents 104°-113° C). The mixture was then distilled through a short column during 3.5 hr, raising the pot temperature to 124°and yielding 120 ml of distillate. The residue was treated with additional ethyl orthoformate (148 g., 1.0 mole) and acetic and acetic anhydride (204 g., 2.0 moles) and distillation was continued for 3 hr to yield 160 ml of distillate (pot temperature 120°-130°). After standing at 25° for 18 hr the residue was diluted with 250 ml of ether and washed thoroughly with water. The combined extracts were dried over magnesium sulfate and distilled to yield a forerun (26 g.) containing principally diethyl malonate and 156 g. (72%) of ethyl ethoxymethylenemalonate, b.p. 109°-111° (0.9mm) (85% yield based on unrecovered diethyl malonate); NMR (CDCl3): δ 7.62 (s,l,=CH), 4.22 (q. J = 7Hz, 2, CH2), 4.19 (q, J = 7 Hz, 4, CH2), 1.37 (t, J = 7 Hz, 3, CH3), 1.30 (t, J = 7 Hz, 6, CH3).
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250 mL
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160 g
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ethyl ortho-formate
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148 g
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reactant
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204 g
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reactant
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0.5 g
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ethyl orthoformate
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148 g
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204 g
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ethyl ethoxymethylenemalonate
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

As shown in Chart D, commercially available 3-fluoro-4-nitrotoluene (D-0) is brominated to give compound D-1, which is reacted with morpholine to provide compound D-2. Compound D-2 is displaced with an amine (e.g., methylamine) to give compounds of formula D-3. Compounds of formula D-3 are catalytically reduced with hydrogen gas over 5% platinum on carbon and acylated with chloroacetic anhydride in THF to give compounds of formula D-4. Treatment with aqueous hydroxide (e.g., NaOH) in THF converts compounds of formula DA to the free base and affects cyclization to compounds of formula D-5. Reacting compounds of formula D-5 with diethyl ethoxymethylenemalonate affords enamines of formula D-6. Compounds of formula D-6 are cyclized with Eaton's reagent to provide compounds of formula D-7. Aminolysis of the ester of compounds of formula D-7 with a benzylamine (e.g., p-chlorbenzylamine) yields compounds of formula I of the present invention.
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Synthesis routes and methods IV

Procedure details

160.2 g (1.0 mol) of diethyl malonate, 474.2 g (3.2 mol) of triethyl orthoformate, 4 g of acetic anhydride and 0.5 g of catalyst from Example 1 were initially introduced into the apparatus described in Example 1 and the mixture was heated to boiling. A mixture of 10 g of acetic anhydride and 30 g of triethyl orthoformate were continuously added dropwise in the course of 6 hours. The low-boiling component formed was distilled off at a head temperature of 78° to 79° C. The reaction temperature slowly increased to 159° C. The mixture was kept at this temperature for a further hour. The unreacted orthoester was then distilled off at reduced pressure, the catalyst was filtered off and the crude product was purified by distillation at 0.5 mbar. In this way 205.6 g of diethyl ethoxymethylenemalonate were obtained, which corresponds to a yield of 95.1% of the theoretical yield.
Quantity
160.2 g
Type
reactant
Reaction Step One
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474.2 g
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reactant
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[Compound]
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catalyst
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0.5 g
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catalyst
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4 g
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catalyst
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10 g
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30 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl ethoxymethylenemalonate
Customer
Q & A

Q1: What is the molecular formula and weight of diethyl ethoxymethylenemalonate?

A1: this compound has the molecular formula C10H16O5 and a molecular weight of 216.23 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed in the provided abstracts, researchers commonly employ techniques like NMR (Nuclear Magnetic Resonance) spectroscopy, IR (Infrared) spectroscopy, and Mass Spectrometry to characterize DEEMM and its derivatives. For instance, researchers used 1H NMR and 13C NMR to confirm the structures of DEEMM derivatives and elucidate reaction mechanisms [, ].

Q3: What is the primary role of this compound in organic synthesis?

A3: DEEMM typically functions as an electrophilic reagent in organic synthesis, readily participating in condensation reactions with various nucleophiles. This reactivity stems from the presence of the electron-withdrawing ethoxymethylene group, which activates the adjacent methylene group for nucleophilic attack.

Q4: Can you provide specific examples of reactions where this compound is used?

A4: DEEMM is extensively employed in the synthesis of a variety of heterocyclic systems:

  • Pyrimidines: DEEMM reacts with aminopyrimidines to form fused pyrimidopyrimidines via the Gould-Jacobs reaction [, ]. Researchers have explored both conventional heating and microwave irradiation methods for this reaction [, ].
  • Coumarins: Aryl lithium reagents, generated from protected phenols, add in a conjugate manner to DEEMM, ultimately leading to oxygenated 3-carbethoxycoumarins after hydrolysis [].
  • Pyridopyrimidines: Researchers have synthesized pyridopyrimidines by reacting DEEMM with 4-aminopyrido[2,3-d]pyrimidines followed by thermal cyclization [].

Q5: Has computational chemistry been used in research involving this compound?

A6: Yes, researchers have employed computational methods to understand the reactivity of DEEMM and its derivatives. For instance, quantum chemical calculations were used to investigate thermodynamics, HOMO-LUMO orbitals, and reaction mechanisms in the pseudo-Michael reaction of DEEMM with 2-hydrazinylidene-1-arylimidazolidines [].

Q6: How do structural modifications of compounds derived from this compound affect their biological activity?

A6: The biological activity of DEEMM derivatives is heavily influenced by the specific heterocyclic core and the substituents present.

  • In a study on pyrido[3,2-e]pyrimido[1,2-c]pyrimidines, structural variation at the 9 and 11 positions of the tricyclic core significantly impacted their properties and potential applications [].
  • Research on quinolone antibiotic isosteres revealed that incorporating a benzothiazole moiety at the 6-position of the quinolone core led to promising antimicrobial activity [].
  • Introducing a cyclic amine substituent at the 7-position of naphthyridine-3-carboxylic acids, synthesized from DEEMM, enhanced their in vitro antibacterial activity [].

Q7: What analytical techniques are employed to study this compound and its derivatives?

A7: Researchers utilize a range of analytical methods for characterizing DEEMM and its reaction products.

  • Chromatographic techniques, particularly HPLC (High-Performance Liquid Chromatography), are frequently employed for separating and analyzing DEEMM derivatives. For example, researchers used HPLC to analyze selenomethionine and selenomethylselenocysteine after derivatization with DEEMM [].
  • Mass spectrometry (MS) coupled with HPLC is a powerful tool for identifying and quantifying DEEMM derivatives in complex mixtures. One study used LC-ESI-MS/MS with DEEMM derivatization to analyze onion samples for selenoamino acids [].

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